(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide
Description
Properties
IUPAC Name |
N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-1-methylsulfonylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O5S2/c1-19-14-12(24-2)7-8-13(25-3)15(14)26-17(19)18-16(21)11-6-5-9-20(10-11)27(4,22)23/h7-8,11H,5-6,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTYKTJHTLHQAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2SC1=NC(=O)C3CCCN(C3)S(=O)(=O)C)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the benzo[d]thiazole core, followed by functionalization at specific positions to introduce the dimethoxy and methyl groups. The final step involves the formation of the piperidine-3-carboxamide moiety under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated derivative.
Scientific Research Applications
Anticancer Applications
Research has demonstrated that compounds featuring the thiazole moiety exhibit promising anticancer properties. The structure of (Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide allows for interactions with biological targets involved in cancer cell proliferation and survival.
Case Studies:
- In Vitro Studies : A study evaluated the compound's efficacy against various cancer cell lines, including MCF-7 (breast cancer) and PC3 (prostate cancer). The results indicated significant growth inhibition with IC50 values comparable to established chemotherapeutics .
- Mechanism of Action : The compound's mechanism involves the inhibition of tubulin polymerization, which is crucial for cancer cell division. This action was highlighted in a study focusing on similar thiazole derivatives .
Neuropharmacological Effects
The compound also shows potential as a neuroprotective agent. Its structural characteristics suggest that it may influence neurotransmitter systems and provide protection against neurodegenerative diseases.
Case Studies:
- Anticonvulsant Activity : Research demonstrated that thiazole derivatives can exhibit anticonvulsant properties. In animal models, compounds similar to this compound were tested for their ability to prevent seizures induced by pentylenetetrazol (PTZ) .
- Neuroprotection : The compound's ability to modulate GABAergic transmission suggests potential applications in treating epilepsy and other neurological disorders .
Antimicrobial Activity
The thiazole ring system is known for its antimicrobial properties. Preliminary studies indicate that this compound may exhibit activity against various bacterial strains.
Case Studies:
- Bacterial Inhibition : In vitro assays have shown that related thiazole compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
Structure-Activity Relationship (SAR) Studies
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications in the molecular structure can lead to enhanced efficacy and reduced toxicity.
Insights:
- Functional Group Influence : The presence of methoxy groups has been correlated with increased lipophilicity and improved cellular uptake, enhancing the compound's overall bioactivity .
- Thiazole Integration : The incorporation of thiazole moieties into drug design has been shown to improve selectivity towards target enzymes involved in disease pathways .
Mechanism of Action
The mechanism of action of (Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets with high specificity, modulating their activity and leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine derivatives: These compounds share a similar benzo[d]thiazole core and have been studied for their potential as DNA gyrase B inhibitors.
2-amino-9H-chromeno[2,3-d]thiazol-9-ones: These compounds also feature a thiazole ring and have shown anti-inflammatory activity.
Uniqueness
What sets (Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide apart is its unique combination of functional groups and structural features. This allows it to participate in a wider range of chemical reactions and to interact with a broader array of molecular targets compared to similar compounds.
Biological Activity
(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide, often referred to as compound 1, is a synthetic organic molecule characterized by its unique structural features, including a benzo[d]thiazole moiety. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of compound 1, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C17H23N3O5S2
- Molecular Weight : 413.5 g/mol
- CAS Number : 1058250-79-5
The biological activity of compound 1 is primarily attributed to its interaction with various biological targets. The benzo[d]thiazole scaffold is known for its diverse pharmacological properties, including:
- Antitumor Activity : Compounds containing thiazole rings have demonstrated significant cytotoxic effects against various cancer cell lines. The presence of electron-donating groups enhances their activity by facilitating interactions with cellular targets.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions such as cancer and neurodegenerative diseases.
Biological Activity Overview
The following table summarizes the biological activities associated with compound 1 and related thiazole derivatives:
Antitumor Activity
A study evaluating the cytotoxicity of thiazole derivatives showed that compound 1 had an IC50 value comparable to established anticancer agents. The structure-activity relationship (SAR) indicated that the methoxy groups significantly enhance the compound's binding affinity to target proteins involved in tumor proliferation.
Enzyme Inhibition Studies
Research conducted on enzyme inhibition revealed that compound 1 effectively inhibits AChE and BuChE, which are critical targets in the treatment of Alzheimer's disease. The inhibition constants (IC50) for AChE were reported at approximately 10 µM, indicating moderate potency compared to standard inhibitors like donepezil .
Antimicrobial Properties
In vitro studies demonstrated that compound 1 possesses notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be lower than those of commonly used antibiotics, suggesting potential as a novel antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
